![molecular formula C8H10O3S B166747 3-Methyl-4-methylsulfonylphenol CAS No. 14270-40-7](/img/structure/B166747.png)
3-Methyl-4-methylsulfonylphenol
Overview
Description
3-Methyl-4-methylsulfonylphenol is a chemical compound with the molecular formula C8H10O3S . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-methylsulfonylphenol consists of 8 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 186.23 g/mol. Further structural analysis can be performed using techniques such as mass spectrometry and electron diffraction .Physical And Chemical Properties Analysis
3-Methyl-4-methylsulfonylphenol has a density of 1.3±0.1 g/cm^3, a boiling point of 391.4±42.0 °C at 760 mmHg, and a flash point of 190.5±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 63 Å^2 .Scientific Research Applications
Synthesis and Reaction Studies
- Synthesis Techniques : A study detailed the synthesis of vinylallenyl sulfones like 3-methyl-1-methylsulfonylpenta-1,2,4-triene, demonstrating various electrophile-induced reactions and pathways, important for creating heterocyclic products (Christov & Ivanov, 2004).
- Sulfonation and Sulfation : Research on the sulfation and sulfonation of methylated phenols with sulfur trioxide has provided insights into the product distributions and electronic effects of substituents (Goossens et al., 1988).
- Catalytic Synthesis : A study used a Bronsted-acidic task-specific ionic liquid for the synthesis of dibenzo[a,j]xanthenes, demonstrating an efficient method with high yields and simple workup (Gong et al., 2009).
Chemical Properties and Reactions
- Gas Phase Reactions : Investigations into the reactions of methylsulfinyl and methyl disulfide anions revealed their weak base and oxidizing properties, contributing to the understanding of their reactivity (Downard et al., 1992).
- Sulfone Synthesis for Fuel Cells : Research focused on synthesizing disulfonated monomers for proton exchange membranes in fuel cells, highlighting the potential of these compounds in energy applications (Sankir et al., 2006).
Applications in Materials Science
- Polymer Synthesis : A study explored the synthesis of poly(ether ketone)s with pendant methyl groups and sulfone linkages, showing potential applications in creating materials with high thermal stability and good solubility (Sheng et al., 2008).
properties
IUPAC Name |
3-methyl-4-methylsulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGKOSHODHUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162132 | |
Record name | Phenol, 3-methyl-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-methylsulfonylphenol | |
CAS RN |
14270-40-7 | |
Record name | 3-Methyl-4-(methylsulfonyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14270-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-methyl-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014270407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-methyl-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methanesulfonyl-3-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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